N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
“N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which can enhance the biological activity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenylamine with a suitable piperidine-4-carboxamide derivative . The methylsulfonyl group could be introduced through a subsequent reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a piperidine ring attached to a 4-fluorophenyl group and a methylsulfonyl group . The carboxamide group would likely be attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
As a complex organic compound, “this compound” could potentially undergo a variety of chemical reactions . The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .Scientific Research Applications
PET Imaging of Serotonin Receptors
A study compared the use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) with another compound for quantification of 5-HT1A receptors in human subjects. 18F-Mefway, due to its resistance to in vivo defluorination, emerged as a promising PET radioligand for 5-HT1A receptor imaging, offering an advantage over compounds requiring a defluorination inhibitor, despite showing lower DVR values and a greater overestimation bias of AUC ratio values (Choi et al., 2015).
Selective Inhibition of Met Kinase Superfamily
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with structural similarity, demonstrated potent and selective inhibition of the Met kinase superfamily, showing promise in cancer therapy after achieving complete tumor stasis in a human gastric carcinoma model (Schroeder et al., 2009).
Alzheimer's Disease Research
The application of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in conjunction with PET for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients highlighted its potential in understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Optimization of Chemical Purity in Synthesis
Efforts to optimize the chemical purity of [(18)F]FCWAY, a serotonin 5-HT(1A) receptor ligand, for clinical studies by developing an automated one-step radiosynthesis process resulted in a significant reduction of chemical impurities and an increase in radiochemical yield, demonstrating the importance of such optimizations in radiopharmaceutical development (Vuong et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNCCYKDVAEVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644951 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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